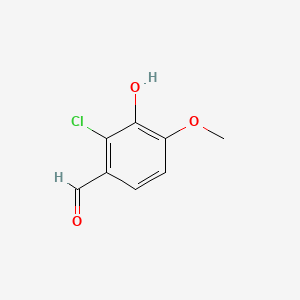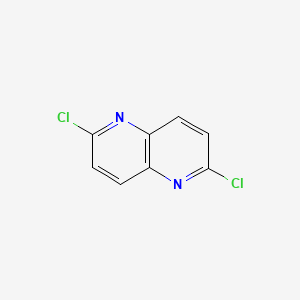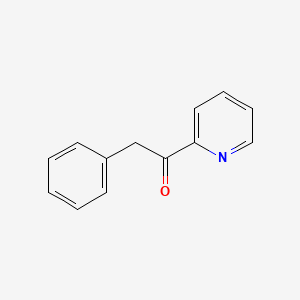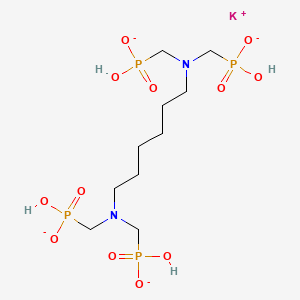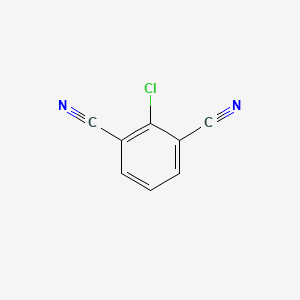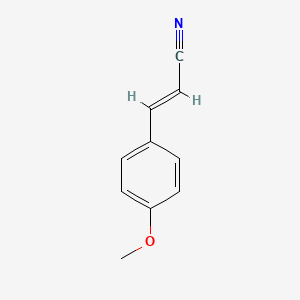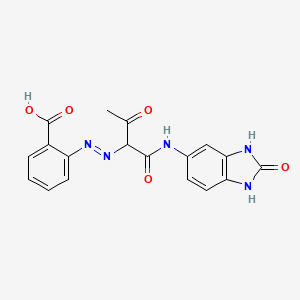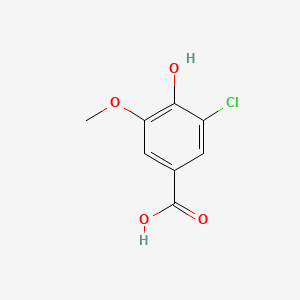
1-Ethylpyrrolidine
描述
1-Ethylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are cyclic secondary amines. It has the molecular formula C6H13N and a molecular weight of 99.17 g/mol . This compound is characterized by a five-membered ring structure with an ethyl group attached to the nitrogen atom. It is a colorless liquid that is miscible with water and most organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . Another method involves the annulation reaction of 4-hydroxybutyraldehyde with ethylamine .
Industrial Production Methods: The industrial production of this compound typically involves the continuous tube- or tube bundle reactor method, where the catalyst is arranged as a fixed-bed and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
化学反应分析
Types of Reactions: 1-Ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
1-Ethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-ethylpyrrolidine involves its interaction with various molecular targets and pathways. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. For example, it can catalyze the fusion of transport vesicles within the Golgi cisternae, which is essential for vesicle-mediated transport .
相似化合物的比较
Pyrrolidine: A parent compound with a similar structure but without the ethyl group.
N-Methylpyrrolidine: Similar structure with a methyl group instead of an ethyl group.
N-Propylpyrrolidine: Similar structure with a propyl group instead of an ethyl group
Uniqueness: 1-Ethylpyrrolidine is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and interaction with biological targets .
属性
IUPAC Name |
1-ethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBOTKLCMXPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223595 | |
| Record name | 1-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-06-0 | |
| Record name | 1-Ethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-ethylpyrrolidine?
A1: this compound has the molecular formula C6H13N and a molecular weight of 99.17 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: this compound and its derivatives are commonly characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and Distortionless Enhancement by Polarization Transfer 135 (DEPT 135). [, , ]
Q3: What is the significance of optical rotation in the analysis of this compound?
A3: this compound is a chiral molecule, meaning it exists in two enantiomeric forms. Optical rotation is a technique used to determine the enantiomeric purity of a sample, which is crucial for applications where specific enantiomers are desired (e.g., pharmaceutical development). [, ]
Q4: Can this compound act as a catalyst in organic reactions?
A4: Yes, this compound can act as a catalyst in various organic reactions. For instance, it has shown activity as a hydrogen donor in hydride transfer reactions with internal alkenes in the presence of noble metal catalysts like Pd/C, Pt/C, and Rh/C. []
Q5: Are there any examples of this compound derivatives being used in asymmetric catalysis?
A5: Yes, (S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-ethylpyrrolidin-2-methyl)thiourea, a derivative of (S)-2-aminomethyl-1-ethylpyrrolidine, has been successfully employed as a chiral bifunctional organocatalyst in the asymmetric Henry reaction. []
Q6: How does this compound function as a hydrogen donor in hydride transfer reactions?
A6: In the presence of noble metal catalysts, this compound likely forms a hydrido-metal iminium adduct. This adduct can then transfer a hydride to an alkene substrate, facilitating its saturation. This catalytic activity has been observed with both activated and non-activated internal alkenes. []
Q7: Are there any pharmaceuticals containing this compound or its derivatives?
A7: Yes, the antipsychotic drug sulpiride and its enantiomer, levosulpiride, incorporate the (S)-2-aminomethyl-1-ethylpyrrolidine moiety in their structures. [, ]
Q8: What are the potential applications of this compound derivatives in developing radiopharmaceuticals for positron emission tomography (PET)?
A8: N-fluoroalkylated analogues of raclopride, a dopamine D2 receptor antagonist incorporating the (S)-2-[(3,5-dichloro-6-methoxy-2-hydroxybenzamido)methyl]-1-ethylpyrrolidine structure, have been investigated as potential PET radiopharmaceuticals. []
Q9: How is this compound utilized in the synthesis of [11C]raclopride for PET imaging?
A9: The synthesis of [11C]raclopride, a PET radioligand for dopamine D2 receptors, involves reacting [11C]methyl triflate with desmethyl-raclopride, which is synthesized using (S)-(-)-2-aminoethyl-1-ethylpyrrolidine as a starting material. []
Q10: How does modifying the N-substituent of the pyrrolidine ring in raclopride analogues influence their binding affinity to dopamine D2 receptors?
A10: Introducing N-fluoroalkyl substituents to the pyrrolidine ring of raclopride analogues generally reduces their binding affinity to dopamine D2 receptors compared to N-alkyl substituents. This suggests that factors like steric bulk and intramolecular hydrogen bonding play significant roles in the D2 receptor binding affinity of these benzamides. []
Q11: How does the conformational restriction imposed by a 2-phenylpyrrole ring system in analogs of sulpiride and fluanisone affect their dopamine antagonistic activity?
A11: Introducing a 2-phenylpyrrole ring, to create conformationally restricted analogues of sulpiride and fluanisone, retains or enhances their dopamine antagonistic activity. Notably, the 2-phenylpyrrole analogue of sulpiride demonstrates improved in vitro and in vivo potency compared to the parent compound. []
Q12: How does the substitution at the 5-position of the benzamide ring in (-)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides affect their antidopaminergic properties?
A12: Various substituents at the 5-position of (-)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides were well-tolerated, indicating a large steric tolerance at this position. These modifications resulted in potent inhibitors of [3H]spiperone binding in rat striatal membranes, signifying their potential as antipsychotic agents. []
Q13: How have computational methods been used to study reactions involving this compound?
A13: Density Functional Theory (DFT) calculations have been employed to investigate the stereoselectivity and reactivity of Lewis acid-promoted lithiation-substitution reactions of tertiary amines, including this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


